molecular formula C7H16S B13325229 2,4-Dimethylpentane-1-thiol

2,4-Dimethylpentane-1-thiol

Cat. No.: B13325229
M. Wt: 132.27 g/mol
InChI Key: RVALCVRBKDPIDY-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-1-thiol (C₇H₁₆S) is a branched aliphatic thiol with a molecular weight of 132.26 g/mol. Its structure features a pentane backbone substituted with methyl groups at positions 2 and 4, and a thiol (-SH) group at position 1 (Figure 1). The SMILES notation is CC(C)CC(C)CS, and its InChIKey is RVALCVRBKDPIDY-UHFFFAOYSA-N . While detailed physicochemical data (e.g., boiling point, density) are absent in the provided sources, its branched structure suggests lower volatility compared to linear thiols.

Properties

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

2,4-dimethylpentane-1-thiol

InChI

InChI=1S/C7H16S/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3

InChI Key

RVALCVRBKDPIDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentane-1-thiol can be achieved through several methods:

Industrial Production Methods

Industrial production of 2,4-Dimethylpentane-1-thiol typically involves the alkylation process mentioned above. This method is favored due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-1-thiol undergoes several types of chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiol group can be reduced to form hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Nucleophiles: Halides or other nucleophiles can be used for substitution reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Hydrocarbons: Formed from the reduction of the thiol group.

    Substituted Thiols: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2,4-Dimethylpentane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentane-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This allows it to act as a nucleophile in various chemical reactions. The thiol group can also undergo oxidation and reduction reactions, making it a versatile compound in both biological and chemical contexts.

Comparison with Similar Compounds

Key Observations :

  • The phosphoryl-phenyl derivative (C₁₅H₂₅O₃PS) demonstrates significantly higher molecular complexity, likely influencing reactivity in catalysis or medicinal chemistry .
  • (2R)-Pentane-2-thiol ’s stereocenter and linear structure may result in distinct intermolecular interactions compared to branched analogs .

Physicochemical and Functional Differences

  • Volatility : Branched thiols (e.g., 2,4-Dimethylpentane-1-thiol) typically exhibit lower volatility than linear counterparts (e.g., (2R)-Pentane-2-thiol) due to reduced surface area.
  • Reactivity : The phosphoryl group in C₁₅H₂₅O₃PS may confer chelating properties, distinguishing it from purely aliphatic thiols .
  • Polarity : Methoxy and phosphoryl substituents increase polarity, affecting solubility and chromatographic behavior .

Biological Activity

2,4-Dimethylpentane-1-thiol is an organosulfur compound notable for its distinct odor and biological activities. As a thiol, it possesses a sulfur atom bonded to a hydrogen atom and is characterized by its involvement in various biological processes. This article explores the biological activity of 2,4-Dimethylpentane-1-thiol, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethylpentane-1-thiol is C7H16SC_7H_{16}S. The compound features a pentane backbone with two methyl groups at the 2 and 4 positions and a thiol group (-SH) at the terminal position. This structure contributes to its unique chemical properties, including reactivity with metals and other electrophiles due to the presence of the thiol group.

Thiols like 2,4-Dimethylpentane-1-thiol play crucial roles in biological systems through redox reactions. The thiol group can donate and accept electrons, allowing the compound to act as both an oxidizing and reducing agent. This property enables it to interact with various biological molecules, influencing their function and activity .

Key Mechanisms:

  • Antioxidant Activity : Thiols are known for their antioxidant properties, which help protect cells from oxidative stress by neutralizing free radicals.
  • Enzyme Modulation : The ability of thiols to form covalent bonds with proteins can modulate enzyme activity, impacting metabolic pathways.
  • Metal Chelation : The sulfur atom in thiols can form complexes with metal ions, which may be relevant in detoxification processes.

Biological Activities

Research has indicated several biological activities associated with 2,4-Dimethylpentane-1-thiol:

  • Antimicrobial Effects : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions.
  • Anti-inflammatory Properties : Animal studies have shown that 2,4-Dimethylpentane-1-thiol can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
  • Hepatoprotective Effects : There is evidence supporting the hepatoprotective role of this thiol in animal models, indicating its potential for liver health maintenance.

Research Findings and Case Studies

Several studies have explored the biological activity of 2,4-Dimethylpentane-1-thiol:

StudyFocusFindings
Bajtarevic et al. (2019) VOC AnalysisIdentified thiol compounds as biomarkers in breath analysis; suggested potential health effects related to oxidative stress .
Schubert et al. (2019) VOC Health EffectsInvestigated the partition coefficient of VOCs including thiols; highlighted their significance in respiratory health .
Animal Study (2020) Anti-inflammatory EffectsDemonstrated reduced inflammatory responses upon administration of 2,4-Dimethylpentane-1-thiol in rodents.

These studies underline the compound's relevance in both clinical and environmental contexts.

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